molecular formula C6H5NOS B033100 2-Isocyanato-5-methylthiophene CAS No. 76536-99-7

2-Isocyanato-5-methylthiophene

Cat. No.: B033100
CAS No.: 76536-99-7
M. Wt: 139.18 g/mol
InChI Key: TYOUGUHTXIYXLR-UHFFFAOYSA-N
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Description

2-Isocyanato-5-methylthiophene is a chemical compound with the molecular formula C₆H₅NOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of an isocyanate group (-NCO) attached to the thiophene ring, specifically at the second position, with a methyl group at the fifth position. Thiophene derivatives are known for their diverse applications in various fields, including materials science, organic synthesis, and medicinal chemistry .

Mechanism of Action

Target of Action

It is used in the preparation of p38 kinase inhibitors , suggesting that it may interact with kinases or related proteins.

Mode of Action

Given its use in the synthesis of kinase inhibitors , it may interact with these enzymes, potentially altering their activity and affecting downstream signaling pathways.

Biochemical Pathways

, its role in the synthesis of p38 kinase inhibitors suggests it may influence pathways regulated by these kinases. p38 kinases are involved in cellular responses to stress and inflammation, so inhibition of these kinases can have broad effects on cellular function .

Result of Action

As a component in the synthesis of p38 kinase inhibitors, it may contribute to the inhibition of these kinases and the downstream effects of this inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanato-5-methylthiophene typically involves the reaction of 5-methylthiophene-2-carboxylic acid with phosgene or its derivatives. The reaction proceeds under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:

    Starting Material: 5-Methylthiophene-2-carboxylic acid.

    Reagent: Phosgene or triphosgene.

    Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen, at a temperature range of 0-50°C.

    Product: this compound.

Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process due to its efficiency. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These methods include the use of carbamates, which decompose thermally to yield isocyanates .

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanato-5-methylthiophene undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and amides.

    Substitution Reactions: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

    Polymerization: The isocyanate group can react with polyols to form polyurethanes.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and water.

    Electrophiles: Halogens, nitronium ions.

    Conditions: Reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 100°C, depending on the specific reaction.

Major Products:

    Ureas: Formed by the reaction with amines.

    Carbamates: Formed by the reaction with alcohols.

    Polyurethanes: Formed by the reaction with polyols.

Scientific Research Applications

2-Isocyanato-5-methylthiophene has a wide range of applications in scientific research:

    Materials Science: Used in the synthesis of organic semiconductors and conductive polymers.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Catalysis: Used as a ligand in catalytic reactions

Comparison with Similar Compounds

    2-Isocyanatothiophene: Lacks the methyl group at the fifth position.

    5-Methylthiophene-2-carboxylic acid: Precursor to 2-Isocyanato-5-methylthiophene.

    2-Isocyanato-3-methylthiophene: Methyl group at the third position instead of the fifth.

Comparison: this compound is unique due to the presence of both the isocyanate group and the methyl group on the thiophene ring. This combination imparts distinct reactivity and properties compared to other thiophene derivatives. For example, the methyl group can influence the electronic properties of the thiophene ring, affecting its reactivity in electrophilic substitution reactions .

Properties

IUPAC Name

2-isocyanato-5-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NOS/c1-5-2-3-6(9-5)7-4-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOUGUHTXIYXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469676
Record name 2-Isocyanato-5-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76536-99-7
Record name 2-Isocyanato-5-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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